Methylglucamine metrizoate is a chemical compound primarily used as a contrast agent in medical imaging, particularly in computed tomography (CT) scans. It is derived from methylglucamine and metrizoic acid, functioning to enhance the visibility of internal structures during imaging procedures. The compound is classified under non-ionic contrast media, which are known for their reduced osmolality and lower incidence of adverse reactions compared to ionic counterparts.
Methylglucamine metrizoate is synthesized from methylglucamine, a derivative of glucosamine, and metrizoic acid, an iodinated compound. Its classification as a non-ionic contrast agent allows it to be more tolerable for patients undergoing imaging procedures. This compound is part of a broader category of radiopaque agents used in various diagnostic applications.
The synthesis of methylglucamine metrizoate involves several key steps:
This synthetic route emphasizes the use of mild conditions and effective catalysts to enhance yield while minimizing environmental impact.
Methylglucamine metrizoate undergoes various chemical reactions during its synthesis and application:
These reactions are crucial for understanding both the synthesis process and the metabolic fate of the compound in clinical settings.
The mechanism by which methylglucamine metrizoate functions as a contrast agent involves its ability to absorb X-rays due to its high iodine content. When injected into the bloodstream or body cavities:
The effectiveness of methylglucamine metrizoate in enhancing image quality makes it a valuable tool in diagnostic imaging.
Methylglucamine metrizoate possesses several notable physical and chemical properties:
These properties contribute significantly to its utility in medical applications.
Methylglucamine metrizoate is primarily utilized in medical imaging as a contrast agent for:
Additionally, ongoing research explores its potential applications in other imaging modalities and therapeutic contexts due to its favorable safety profile and efficacy.
Methylglucamine metrizoate is an ionic complex formed between metrizoic acid and methylglucamine (meglumine). Its chemical structure comprises two distinct components:
The combined molecular formula of methylglucamine metrizoate is C19H28I3N3O9 (molecular weight: 823.2 g/mol). Key stereochemical features include the chiral centers of methylglucamine, typically resolved in the D-configuration. Canonical SMILES representations depict this ionic pairing:CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C.I.CNCC(C(C(C(CO)O)O)O)O
[1].
Table 1: Structural Identifiers of Methylglucamine Metrizoate
Property | Identifier |
---|---|
Molecular Formula | C19H28I3N3O9 |
Molecular Weight | 823.2 g/mol |
CAS Registry (Metrizoate) | 1949-45-7 |
InChI Key | TXKOGNLDVKUFSI-WZTVWXICSA-N |
FDA UNII | RJY6JR42WQ |
Nomenclature for methylglucamine metrizoate varies across chemical, pharmacological, and regulatory contexts:
Synonyms: Methylglucamine metrizoate, Meglumine metrizoate, UNII-RJY6JR42WQ [1] [9].
Regulatory Codes:
Table 2: Nomenclature and Regulatory Identifiers
Context | Designation | Reference |
---|---|---|
IUPAC Name | 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid; (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | [1] |
Pharmacopeial Name | Metrizoate Meglumine | [1] |
WHO ATC Code | V08AA02 | [4] |
Common Synonyms | Metrizoate meglumine, Isopaque, Meglumine metrizoate | [1] [9] |
Methylglucamine (meglumine) serves as a critical solubilizing counterion for iodinated aromatic acids in ionic contrast media. Its functionality arises from:
In ionic contrast media classification, methylglucamine metrizoate is a first-generation high-osmolar ionic monomer (HOCM). Its osmolality (~1500–2000 mOsm/kg) significantly exceeds plasma osmolality (290 mOsm/kg), primarily due to ionic dissociation in solution. Each molecule dissociates into two osmotically active particles: the metrizoate anion and methylglucamine cation [2] [6].
Table 3: Methylglucamine vs. Other Counterions in Ionic Contrast Media
Counterion | Osmolality Contribution | Advantages | Clinical Impact |
---|---|---|---|
Methylglucamine | Moderate | Lower cardiotoxicity, improved solubility | Reduced hemodynamic fluctuations |
Sodium | High | Cost-effective | Higher arrhythmia risk |
Calcium | Variable | Stabilizes cardiac membranes | Mitigates sodium-induced toxicity |
The selection of methylglucamine over sodium or mixed cations balances tolerability and efficacy. Studies comparing ionic agents (e.g., methylglucamine diatrizoate) with nonionic agents noted methylglucamine’s role in attenuating adverse hemodynamic effects during coronary angiography [7] [10]. Its molecular structure—uncharged at physiological pH except for the ammonium group—minimizes disruptions to cellular electrophysiology while maintaining radio-opacity [2] [6].
Table 4: Key Chemical Contrast Media Featuring Methylglucamine
Contrast Agent | Anionic Component | Counterion | Generation/Class |
---|---|---|---|
Methylglucamine metrizoate | Metrizoic acid | Methylglucamine | Ionic monomer (HOCM) |
Diatrizoate meglumine | Diatrizoic acid | Methylglucamine | Ionic monomer (HOCM) |
Ioxaglate meglumine* | Ioxaglic acid | Methylglucamine | Ionic dimer (LOCM) |
Iodipamide meglumine | Iodipamide | Methylglucamine | Cholecystographic agent |
*Ioxaglate is a low-osmolar ionic dimer (LOCM) using methylglucamine to reduce osmolality while retaining ionic character.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7